Physical and chemical properties of 1-Bromo-3,5-bis(tert-butylthio)benzene
Physical and chemical properties of 1-Bromo-3,5-bis(tert-butylthio)benzene
An In-depth Technical Guide to 1-Bromo-3,5-bis(tert-butylthio)benzene: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-3,5-bis(tert-butylthio)benzene (CAS RN: 795274-44-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with established principles of organic chemistry to offer insights into the compound's synthesis, reactivity, and potential applications. As a trifunctional aromatic building block, this molecule presents a unique scaffold for creating complex molecular architectures. The presence of a reactive bromine atom, coupled with two sterically demanding and electronically influential tert-butylthio groups, makes it a valuable intermediate for developing novel therapeutic agents and advanced materials.
Compound Identification and Physicochemical Properties
1-Bromo-3,5-bis(tert-butylthio)benzene is a symmetrically substituted aromatic compound. Its core physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| CAS Registry Number | 795274-44-1 | [1] |
| Molecular Formula | C₁₄H₂₁BrS₂ | [1] |
| Molecular Weight | 333.35 g/mol | [1] |
| IUPAC Name | 1-bromo-3,5-bis(tert-butylsulfanyl)benzene | |
| Synonyms | 3,5-Bis(tert-butylthio)-1-bromobenzene | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 109.0–113.0 °C | [2] |
| Purity | >98.0% (by GC) | [2] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF; insoluble in water. |
Proposed Synthesis and Purification
Retrosynthetic Analysis and Proposed Forward Synthesis
The most logical precursor for this molecule is 1,3,5-tribromobenzene, a commercially available starting material. The synthesis would proceed via a double nucleophilic substitution reaction using sodium tert-butylthiolate. The choice of 1,3,5-tribromobenzene is strategic; the three bromine atoms are electronically similar, but the substitution of two of them is sterically and electronically feasible, leaving the third for subsequent functionalization.
The reaction is typically performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvates the sodium cation and enhances the nucleophilicity of the thiolate anion.
Caption: Proposed synthetic workflow for 1-Bromo-3,5-bis(tert-butylthio)benzene.
Detailed Experimental Protocol (Proposed)
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl thiol (2.2 equivalents) in anhydrous DMF.
-
Thiolate Formation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the thiol to generate the highly nucleophilic sodium tert-butylthiolate in situ. The evolution of hydrogen gas will be observed. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.
-
Substitution Reaction: To the freshly prepared thiolate solution, add a solution of 1,3,5-tribromobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to 60–80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into cold water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or hexanes) or by column chromatography on silica gel.
Spectral Characterization (Predicted)
No official spectral data has been published. However, the expected NMR and IR characteristics can be predicted based on the molecule's symmetrical structure and the known chemical shifts of related compounds.
| Spectral Data | Predicted Characteristics |
| ¹H NMR | The molecule's C₂ᵥ symmetry will result in a simple spectrum. - Aromatic Protons: Two signals are expected in the aromatic region (δ 7.0–7.5 ppm). One signal, a triplet (or more accurately, a narrow triplet-like pattern), will correspond to the proton at the C2 position (between the two thioether groups). The other signal, a doublet, will correspond to the two equivalent protons at the C4 and C6 positions (adjacent to the bromine). - tert-Butyl Protons: A single, sharp singlet integrating to 18 protons is expected in the aliphatic region (δ 1.2–1.5 ppm), corresponding to the two equivalent tert-butyl groups. |
| ¹³C NMR | Due to symmetry, only a few signals are expected. - Aromatic Carbons: Four signals: one for the carbon bearing the bromine (C1), one for the carbon between the thioethers (C2), one for the two carbons bearing the thioether groups (C3/C5), and one for the two remaining aromatic carbons (C4/C6). - Aliphatic Carbons: Two signals: one for the quaternary carbons of the tert-butyl groups and one for the methyl carbons of the tert-butyl groups. |
| IR Spectroscopy | Expected to show characteristic peaks for: - C-H stretching (aromatic) around 3050–3100 cm⁻¹. - C-H stretching (aliphatic) around 2850–3000 cm⁻¹. - C=C stretching (aromatic) around 1450–1600 cm⁻¹. - C-S stretching around 600–800 cm⁻¹. - C-Br stretching in the fingerprint region, typically below 600 cm⁻¹. |
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Bromo-3,5-bis(tert-butylthio)benzene lies in its trifunctional nature. The bromine atom serves as a versatile handle for cross-coupling reactions, while the tert-butylthio groups provide significant steric bulk and can influence the electronic properties of the benzene ring.
Reactivity of the Aryl Bromide
The carbon-bromine bond is the primary site of reactivity and can be readily transformed using modern organometallic catalysis. This allows for the precise introduction of carbon, nitrogen, and other heteroatom-based substituents.
-
Palladium-Catalyzed Cross-Coupling Reactions: The aryl bromide is an excellent substrate for a variety of Pd-catalyzed reactions, which are cornerstones of modern drug discovery.[3]
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl structures.
-
Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures, useful for creating rigid linkers in molecular scaffolds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a critical transformation for introducing basic nitrogen atoms common in many pharmaceuticals.
-
Stille Coupling: Reaction with organostannanes to form C-C bonds.
-
-
Grignard Reagent Formation: The aryl bromide can react with magnesium metal to form the corresponding Grignard reagent.[3] This creates a powerful carbon nucleophile that can react with a wide range of electrophiles (aldehydes, ketones, esters, etc.) to build more complex molecules.
Influence of the tert-Butylthio Substituents
The two tert-butylthio groups are not merely passive spectators.
-
Steric Hindrance: The bulky tert-butyl groups flank the C2 position and can sterically hinder reactions at that site, potentially leading to high regioselectivity in subsequent electrophilic aromatic substitution reactions, should they be attempted.
-
Electronic Effects: The sulfur atoms are weakly electron-donating through resonance and electron-withdrawing through induction. This electronic profile can modulate the reactivity of the C-Br bond in cross-coupling reactions.
Caption: Key synthetic transformations of 1-Bromo-3,5-bis(tert-butylthio)benzene.
Potential Applications in Research and Drug Development
This compound is not an active pharmaceutical ingredient itself but rather a specialized building block. Its utility stems from the unique combination of features it offers to medicinal chemists.
-
Scaffold for Combinatorial Chemistry: The central phenyl ring can serve as a rigid scaffold. The bromine atom can be used as a point of diversification to generate a library of compounds for high-throughput screening.
-
Introduction of Sulfur: Sulfur-containing compounds are prevalent in pharmaceuticals. This reagent provides a straightforward way to incorporate a sulfur-containing aromatic ring into a larger molecule.
-
Fragment-Based Drug Discovery (FBDD): The molecule itself, or derivatives thereof, could be used as a fragment in FBDD campaigns. Its lipophilic nature and defined three-dimensional shape could lead to interactions with hydrophobic pockets in target proteins.
-
Materials Science: Aryl thioethers are of interest in materials science for the development of organic semiconductors, polymers with high refractive indices, and ligands for metal complexes. The bromine atom allows this unit to be incorporated into larger polymeric or oligomeric structures.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
-
Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. [Link]
-
Reagentia. (n.d.). 1-BROMO-3,5-BIS(TERT-BUTYLTHIO)BENZENE (1 x 5 g). Reagentia. [Link]
-
PubChem. (n.d.). 1-Bromo-3,5-di-tert-butylbenzene. National Center for Biotechnology Information. [Link]
